N-(5-chloro-2,4-dimethoxyphenyl)-2-((3-(2,3-dichlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
Introduction and Structural Foundation
Evolution of Thieno[3,2-d]Pyrimidine Derivatives in Medicinal Chemistry
Thieno[3,2-d]pyrimidines represent a privileged scaffold in drug discovery due to their structural similarity to purine bases, enabling interactions with enzymatic targets involved in nucleotide metabolism and signal transduction. Early studies focused on their antiproliferative properties, with derivatives showing inhibitory activity against thymidylate synthase and receptor tyrosine kinases. The scaffold’s versatility allows for modular substitutions at positions 2, 3, 4, and 6, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties. For example, the introduction of electron-withdrawing groups (e.g., chloro, oxo) enhances binding affinity to ATP pockets in kinases, as demonstrated in FAK (focal adhesion kinase) and FLT3 (FMS-like tyrosine kinase 3) inhibitors.
Structural Components Analysis and Rationale
Thieno[3,2-d]Pyrimidine Core Significance
The thieno[3,2-d]pyrimidine core (Figure 1) serves as a bioisostere for purines, mimicking adenine in hydrogen-bonding interactions with target proteins. Its planar structure facilitates π-π stacking with aromatic residues in kinase domains, while the sulfur atom enhances metabolic stability compared to oxygen-containing analogs. In the context of N-(5-chloro-2,4-dimethoxyphenyl)-2-((3-(2,3-dichlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide, the core is functionalized at position 2 with a thioacetamide linker, position 3 with a dichlorophenyl group, and position 4 with a keto moiety, creating a multitargeted inhibitor profile.
Table 1: Key Substituents and Their Roles in the Target Compound
| Position | Substituent | Role |
|---|---|---|
| 2 | Thioacetamide | Enhances solubility; mediates hydrogen bonding with catalytic lysine |
| 3 | 2,3-Dichlorophenyl | Improves hydrophobic interactions; confers selectivity for FLT3 |
| 4 | Oxo group | Stabilizes the enol tautomer, optimizing ATP-competitive binding |
Thioacetamide Functional Group Role
The thioacetamide group (-NH-C(=S)-CH2-) bridges the thieno[3,2-d]pyrimidine core and the chloro-dimethoxyphenyl moiety. The sulfur atom in the thioether linkage increases lipophilicity, promoting membrane permeability, while the acetamide nitrogen participates in hydrogen bonding with kinase hinge regions. Comparative studies show that replacing the thioether with an oxygen ether reduces potency by 10-fold, underscoring the importance of sulfur in maintaining conformational rigidity.
Chloro-Dimethoxyphenyl Moiety Contribution
The 5-chloro-2,4-dimethoxyphenyl group enhances binding through halogen bonding (via the chloro substituent) and hydrophobic interactions (via methoxy groups). Methoxy substituents at positions 2 and 4 prevent oxidative metabolism, extending plasma half-life, as observed in related FLT3 inhibitors. The chloro group at position 5 aligns with hydrophobic pockets in FLT3’s active site, reducing off-target effects.
Dichlorophenyl Substituent Impact
The 2,3-dichlorophenyl group at position 3 of the thieno[3,2-d]pyrimidine core is critical for overcoming drug resistance mutations. In FLT3 inhibitors, dichlorophenyl substituents mitigate resistance caused by F691L gatekeeper mutations by filling a hydrophobic cleft adjacent to the ATP-binding site. This substituent also enhances selectivity over structurally similar kinases like c-KIT.
Historical Development Context
The synthesis of thieno[3,2-d]pyrimidine derivatives has evolved from early cyclocondensation reactions to modern palladium-catalyzed cross-coupling strategies. The target compound builds on work by Ali et al. (2019), who demonstrated that 2-aminothiophene-3-carbonitriles serve as versatile precursors for thieno[3,2-d]pyrimidines. Key advancements include:
Research Significance in Contemporary Drug Discovery
This compound exemplifies the shift toward multitargeted kinase inhibitors in oncology. Its dual inhibition of FAK and FLT3 addresses two hallmarks of cancer—invasion/metastasis and dysregulated proliferation—simultaneously. Preclinical studies in orthotopic xenograft models show >70% reduction in tumor metastasis to lymph nodes, outperforming first-generation FAK inhibitors like PF-562271. Furthermore, its activity against drug-resistant FLT3 mutants positions it as a candidate for relapsed acute myeloid leukemia (AML) therapy.
Properties
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-[3-(2,3-dichlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl3N3O4S2/c1-31-16-9-17(32-2)14(8-12(16)24)26-18(29)10-34-22-27-13-6-7-33-20(13)21(30)28(22)15-5-3-4-11(23)19(15)25/h3-9H,10H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXQIDMYKWRCAQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CSC2=NC3=C(C(=O)N2C4=C(C(=CC=C4)Cl)Cl)SC=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl3N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to structurally related acetamide-thienopyrimidine hybrids (Table 1). Key differences lie in substituent patterns on the phenyl and thienopyrimidine moieties, which modulate physicochemical and pharmacological properties.
Table 1: Structural Comparison of Analogous Compounds
Key Findings
Electronic Effects :
- The methoxy groups in the target compound (electron-donating) increase solubility compared to chloro- or trifluoromethyl-substituted analogs (e.g., ), which are more lipophilic .
- Halogen substituents (Cl, CF₃) enhance binding via halogen bonds but may reduce metabolic stability .
Steric and Conformational Influences: Bulky groups like naphthyl () or isopropylphenyl () may hinder target engagement compared to the target compound’s smaller 5-chloro-2,4-dimethoxyphenyl group . Ethyl/methyl groups on the thienopyrimidine () improve steric complementarity in hydrophobic enzyme pockets .
Synthetic Accessibility: The target compound likely shares a common synthetic route with analogs: nucleophilic substitution of a thiol-containing thienopyrimidine with chloroacetamide derivatives (e.g., ) . Yields for related compounds range from 80% () to 85% (), suggesting efficient methodologies .
Thioether linkages in all compounds contribute to conformational rigidity and sulfur-mediated interactions (e.g., hydrogen bonding) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
